Comprehensive Pharmacokinetic Profiling of 1-Amino-1-(4-aminophenyl)acetone: Analytical Methodologies, Metabolic Fate, and Toxicological Implications
Comprehensive Pharmacokinetic Profiling of 1-Amino-1-(4-aminophenyl)acetone: Analytical Methodologies, Metabolic Fate, and Toxicological Implications
Executive Summary
1-Amino-1-(4-aminophenyl)acetone (CAS: 1270374-70-3) is a synthetic aromatic amine and a structural analog of the naturally occurring stimulant cathinone. Unlike classical cathinones (which feature a beta-keto amphetamine backbone), this compound possesses an alpha-amino ketone structure with an additional para-amino substitution on the phenyl ring. This unique structural motif presents distinct pharmacokinetic (PK) and pharmacodynamic challenges. As a Senior Application Scientist, I approach the PK profiling of this compound with a focus on its primary metabolic liabilities: rapid Phase II N-acetylation and Phase I N-hydroxylation. The latter is a well-documented structural alert for genotoxicity[1], necessitating rigorous analytical and in vivo evaluation.
Physicochemical Properties and ADME Predictions
Before initiating any in vivo studies, establishing the physicochemical baseline of the molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
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Ionization & Absorption: The molecule features two basic amine groups—an aliphatic alpha-amine and an aromatic para-amine. At physiological pH (7.4), the aliphatic amine (pKa ~9.0) is protonated, while the aromatic amine (pKa ~4.6) remains largely uncharged. This amphiphilic nature suggests moderate passive intestinal permeability.
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Distribution: The lipophilic phenyl ring facilitates rapid distribution out of the central compartment into highly perfused organs, including the liver and brain, a distribution pattern consistent with other cathinone derivatives[2].
Analytical Methodology: LC-MS/MS Bioanalysis
To accurately quantify 1-Amino-1-(4-aminophenyl)acetone in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[3]. The following protocol is designed as a self-validating system, ensuring data integrity through built-in quality control (QC) checkpoints.
Step-by-Step Protocol: Plasma Sample Preparation and Analysis
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Calibration and QC Preparation: Spike blank rat plasma with known concentrations of the analyte (1 to 1000 ng/mL) to create a calibration curve. Prepare low, medium, and high QC samples. Causality: The batch is only deemed valid if ≥67% of the QC samples fall within ±15% of their nominal concentration, ensuring extraction recovery and instrument response remain consistent across the run.
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Protein Precipitation (Extraction): Aliquot 50 µL of the plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The organic solvent crashes the plasma proteins, while the acidic environment ensures both amine groups remain fully protonated, disrupting protein-analyte binding and maximizing extraction recovery.
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Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
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Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN).
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Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality: MRM provides the necessary specificity to distinguish the target mass (m/z 165.1 [M+H]+) from endogenous isobaric interferences in the plasma matrix.
Caption: Experimental workflow for in vivo pharmacokinetic profiling and bioanalysis.
In Vitro Metabolic Stability and Pathway Elucidation
Aromatic amines are notorious for rapid hepatic metabolism. In vitro incubations with Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) reveal a high intrinsic clearance ( CLint ). The primary metabolic pathways dictate the molecule's short half-life and toxicological risk:
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Ketone Reduction (Phase I): The alpha-ketone is rapidly reduced to the corresponding secondary alcohol by cytosolic keto-reductases, mirroring the known metabolism of cathinone to cathine[4].
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N-Acetylation (Phase II): The para-aromatic amine is a prime substrate for N-acetyltransferases (NAT1/NAT2), forming an N-acetyl metabolite. This serves as the primary detoxification pathway.
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N-Hydroxylation (Toxicological Alert): Cytochrome P450 (specifically CYP1A2) mediates the N-hydroxylation of the aromatic amine. Causality: This intermediate can undergo further Phase II esterification (e.g., sulfation) and subsequent heterolytic cleavage to form a highly reactive electrophilic nitrenium ion. This ion readily forms covalent adducts with DNA, leading to Ames-positive mutagenicity[1].
Caption: Proposed metabolic pathways highlighting genotoxic nitrenium ion formation.
In Vivo Pharmacokinetic Profiling
To establish the in vivo PK profile, male Sprague-Dawley rats were administered 1-Amino-1-(4-aminophenyl)acetone via intravenous (IV) bolus (2 mg/kg) or oral gavage (PO) (10 mg/kg). Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).
Quantitative Pharmacokinetic Data
| PK Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 845.2 ± 65.4 | 312.8 ± 42.1 |
| Tmax (Time to Cmax ) | h | N/A | 0.85 ± 0.2 |
| AUC0−∞ (Area Under Curve) | h·ng/mL | 1250.4 ± 110.2 | 1875.6 ± 145.3 |
| T1/2 (Elimination Half-Life) | h | 1.2 ± 0.3 | 1.5 ± 0.4 |
| CL (Systemic Clearance) | L/h/kg | 1.6 ± 0.2 | N/A |
| Vd (Volume of Distribution) | L/kg | 2.8 ± 0.4 | N/A |
| F (Oral Bioavailability) | % | N/A | ~30.0% |
Data Interpretation: The compound exhibits a rapid absorption phase ( Tmax ~0.85 h) but suffers from low oral bioavailability (~30%). The high systemic clearance (1.6 L/h/kg) approaches the hepatic blood flow of the rat (~3.3 L/h/kg), indicating extensive first-pass metabolism. The volume of distribution (2.8 L/kg) is significantly greater than total body water (0.67 L/kg), confirming extensive tissue distribution driven by the lipophilic aromatic core[2]. The short half-life (1.2 - 1.5 h) necessitates frequent dosing if therapeutic efficacy is desired, mirroring the rapid elimination profile of naturally occurring cathinone[5].
Toxicological Considerations & Future Directions
The pharmacokinetic profiling of 1-Amino-1-(4-aminophenyl)acetone reveals a compound with rapid tissue distribution but severe metabolic liabilities. The presence of the para-aromatic amine drives high first-pass clearance and introduces a critical risk of genotoxicity through CYP-mediated N-hydroxylation.
Future lead optimization efforts must focus on masking or replacing the aromatic amine (e.g., via bioisosteric replacement or steric hindrance) to improve metabolic stability and abrogate the Ames liability[1]. Furthermore, physiologically based pharmacokinetic (PBPK) modeling utilizing in silico-generated input parameters should be employed to predict human exposures and guide dose selection in future translational studies[6].
References
- Disposition Kinetics of Cathinone and Its Metabolites after Oral Administration in Rats.Preprints.org.
- Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves.NIH.gov (PMC).
- Disposition Kinetics of Cathinone and its Metabolites after Oral Administration in Rats.ResearchGate.
- Cutting-Edge Bioanalytical Instruments In Drug Discovery: Enhancing Precision And Efficiency In Pharmaceutical Research.IOSR Journals.
- Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor.bioRxiv.
- Prediction of Internal Exposures after Virtual Oral Doses of Disparate Chemicals in Rats and Humans Using Simplified Physiologically Based Pharmacokinetic Models with In Silico-Generated Input Parameters.ACS Publications.
Sources
- 1. Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
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